molecular formula C8H9F3N2O4 B11524003 ethyl N-(cyanoacetyl)-3,3,3-trifluoro-2-hydroxyalaninate

ethyl N-(cyanoacetyl)-3,3,3-trifluoro-2-hydroxyalaninate

Cat. No.: B11524003
M. Wt: 254.16 g/mol
InChI Key: QXCXNOHFLJAKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(2-CYANOACETAMIDO)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is a synthetic organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group, an amide group, and a trifluoromethyl group, which contribute to its unique chemical properties. It is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-CYANOACETAMIDO)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE typically involves the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with an appropriate amine under solvent-free conditions or in the presence of a suitable solvent such as ethanol. The reaction is often catalyzed by a base such as triethylamine and carried out at elevated temperatures (e.g., 70°C) to yield the desired cyanoacetamide derivative .

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-(2-CYANOACETAMIDO)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Mechanism of Action

The mechanism of action of ETHYL 2-(2-CYANOACETAMIDO)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group and the amide group facilitate nucleophilic and electrophilic reactions, while the trifluoromethyl group enhances the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-(2-CYANOACETAMIDO)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOATE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the synthesis of pharmaceuticals and other biologically active molecules .

Properties

Molecular Formula

C8H9F3N2O4

Molecular Weight

254.16 g/mol

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C8H9F3N2O4/c1-2-17-6(15)7(16,8(9,10)11)13-5(14)3-4-12/h16H,2-3H2,1H3,(H,13,14)

InChI Key

QXCXNOHFLJAKRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)CC#N)O

Origin of Product

United States

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